methyl 3-[(2-chloro-4-fluorobenzoyl)amino]-4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[(2-chloro-4-fluorobenzoyl)amino]-4-methylbenzoate is an organic compound with a complex structure that includes a benzoyl group, a chloro-fluoro substitution, and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(2-chloro-4-fluorobenzoyl)amino]-4-methylbenzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the reaction of 2-chloro-4-fluorobenzoic acid with thionyl chloride to form the corresponding acid chloride.
Amidation Reaction: The acid chloride is then reacted with 4-methyl-3-aminobenzoic acid in the presence of a base such as triethylamine to form the amide intermediate.
Esterification: The final step involves the esterification of the amide intermediate with methanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality material.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2-chloro-4-fluorobenzoyl)amino]-4-methylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions include substituted derivatives, oxidized or reduced forms, and hydrolyzed acids.
Scientific Research Applications
Methyl 3-[(2-chloro-4-fluorobenzoyl)amino]-4-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-[(2-chloro-4-fluorobenzoyl)amino]-4-methylbenzoate involves its interaction with specific molecular targets. The chloro and fluoro substitutions can enhance its binding affinity to certain enzymes or receptors, influencing biological pathways. The ester group may undergo hydrolysis in vivo, releasing the active amide form that exerts its effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-fluorobenzoate
- Methyl 3-chlorobenzoate
- Methyl 2-fluorobenzoate
Uniqueness
Methyl 3-[(2-chloro-4-fluorobenzoyl)amino]-4-methylbenzoate is unique due to the presence of both chloro and fluoro substitutions, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. This dual substitution pattern can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
Properties
IUPAC Name |
methyl 3-[(2-chloro-4-fluorobenzoyl)amino]-4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO3/c1-9-3-4-10(16(21)22-2)7-14(9)19-15(20)12-6-5-11(18)8-13(12)17/h3-8H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUMJFHQOOUCFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2=C(C=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.